Cas no 200698-05-1 (9-Benzylcarbazole-3,6-dicarboxaldehyde)

9-Benzylcarbazole-3,6-dicarboxaldehyde 化学的及び物理的性質
名前と識別子
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- 9H-Carbazole-3,6-dicarboxaldehyde,9-(phenylmethyl)-
- 9-Benzylcarbazole-3,6-dicarboxaldehyde
- 9-benzyl-9H-carbazole-3,6-dicarbaldehyde
- 9-benzylcarbazole-3,6-dicarbaldehyde
- 9-Benzyl-3,6-diformylcarbazole
- B2805
- 3,6-diformyl-9-benzylcarbazole
- RZSXZJXJVWYRIU-UHFFFAOYSA-N
- VZ31111
- TRA0032071
-
- MDL: MFCD08276316
- インチ: 1S/C21H15NO2/c23-13-16-6-8-20-18(10-16)19-11-17(14-24)7-9-21(19)22(20)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2
- InChIKey: RZSXZJXJVWYRIU-UHFFFAOYSA-N
- ほほえんだ: O=C([H])C1C([H])=C([H])C2=C(C=1[H])C1C([H])=C(C([H])=O)C([H])=C([H])C=1N2C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 313.11000
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 427
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 39.1
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (3.4E-3 g/L) (25 ºC),
- PSA: 39.07000
- LogP: 4.46780
9-Benzylcarbazole-3,6-dicarboxaldehyde セキュリティ情報
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記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- ちょぞうじょうけん:(BD1300)
9-Benzylcarbazole-3,6-dicarboxaldehyde 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
9-Benzylcarbazole-3,6-dicarboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B535413-1mg |
9-Benzylcarbazole-3,6-dicarboxaldehyde |
200698-05-1 | 1mg |
$ 50.00 | 2022-06-07 | ||
TRC | B535413-10mg |
9-Benzylcarbazole-3,6-dicarboxaldehyde |
200698-05-1 | 10mg |
$ 80.00 | 2022-06-07 | ||
Ambeed | A531858-250mg |
9-Benzyl-9H-carbazole-3,6-dicarbaldehyde |
200698-05-1 | 98% | 250mg |
$102.0 | 2025-02-26 | |
Chemenu | CM338668-250mg |
9-Benzyl-9H-carbazole-3,6-dicarbaldehyde |
200698-05-1 | 98% | 250mg |
$*** | 2023-03-29 | |
A2B Chem LLC | AB09837-250mg |
9-Benzylcarbazole-3,6-dicarboxaldehyde |
200698-05-1 | 98% | 250mg |
$75.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA720-100mg |
9-benzyl-9H-carbazole-3,6-dicarbaldehyde |
200698-05-1 | 95% | 100mg |
¥350.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA720-250mg |
9-benzyl-9H-carbazole-3,6-dicarbaldehyde |
200698-05-1 | 95% | 250mg |
¥600.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA720-1g |
9-benzyl-9H-carbazole-3,6-dicarbaldehyde |
200698-05-1 | 95% | 1g |
¥1630.0 | 2024-04-22 | |
eNovation Chemicals LLC | K47292-100mg |
9-Benzylcarbazole-3,6-dicarboxaldehyde |
200698-05-1 | 97% | 100mg |
$140 | 2025-03-03 | |
eNovation Chemicals LLC | K47292-100mg |
9-Benzylcarbazole-3,6-dicarboxaldehyde |
200698-05-1 | 97% | 100mg |
$140 | 2025-03-03 |
9-Benzylcarbazole-3,6-dicarboxaldehyde 関連文献
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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4. Book reviews
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
9-Benzylcarbazole-3,6-dicarboxaldehydeに関する追加情報
Introduction to 9-Benzylcarbazole-3,6-dicarboxaldehyde (CAS No. 200698-05-1)
9-Benzylcarbazole-3,6-dicarboxaldehyde is a highly versatile and significant compound in the field of organic synthesis and pharmaceutical research. With the CAS number 200698-05-1, this molecule has garnered considerable attention due to its unique structural properties and potential applications in drug development. The compound features a carbazole core substituted with two aldehyde groups at the 3 and 6 positions, and a benzyl group at the 9 position, making it a valuable intermediate for various synthetic transformations.
The carbazole scaffold is a well-known pharmacophore in medicinal chemistry, renowned for its biological activity and stability. The presence of aldehyde groups in 9-Benzylcarbazole-3,6-dicarboxaldehyde enhances its reactivity, allowing for further functionalization through condensation reactions, Schiff base formations, and other synthetic pathways. This reactivity makes it an indispensable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on carbazole derivatives due to their demonstrated efficacy in various biological assays. Studies have shown that carbazole-based compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The introduction of aldehyde functionalities in 9-Benzylcarbazole-3,6-dicarboxaldehyde further expands its potential applications by enabling the formation of diverse heterocyclic structures and metal complexes.
One of the most compelling aspects of 9-Benzylcarbazole-3,6-dicarboxaldehyde is its role as a precursor in the synthesis of biologically active molecules. For instance, researchers have utilized this compound to develop novel inhibitors targeting specific enzymes involved in cancer progression. The aldehyde groups provide reactive sites for covalent bond formation with nucleophiles such as amines and thiols, facilitating the construction of peptidomimetics and other targeted therapeutic agents.
The benzyl group at the 9-position of the carbazole ring adds an additional layer of functionality to 9-Benzylcarbazole-3,6-dicarboxaldehyde. This substitution can influence both the electronic properties and steric environment of the molecule, potentially modulating its biological activity. Moreover, the benzyl group can be further modified or removed through various chemical transformations, offering flexibility in drug design and optimization.
Recent advancements in computational chemistry have also highlighted the importance of 9-Benzylcarbazole-3,6-dicarboxaldehyde as a key intermediate. Molecular modeling studies have demonstrated that this compound can interact with biological targets in multiple ways, suggesting its potential as a lead compound or scaffold for drug discovery programs. The ability to predict and manipulate these interactions through rational molecular design is crucial for developing next-generation pharmaceuticals.
The synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include Friedel-Crafts acylation followed by oxidation and formylation reactions. These steps highlight the compound's utility as a versatile intermediate that can be tailored to meet specific synthetic needs.
In conclusion, 9-Benzylcarbazole-3,6-dicarboxaldehyde (CAS No. 200698-05-1) is a remarkable compound with significant implications in pharmaceutical research and organic synthesis. Its unique structural features and reactivity make it an invaluable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for carbazole derivatives, compounds like this are poised to play a pivotal role in advancing drug discovery efforts worldwide.
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